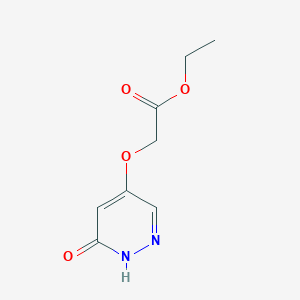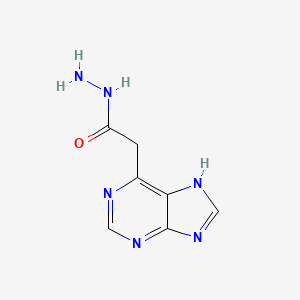![molecular formula C12H9N3 B11903096 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-83-6](/img/structure/B11903096.png)
6-Methyl-[2,3'-bipyridine]-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile is a chemical compound with the molecular formula C12H9N3 It is a derivative of bipyridine, which consists of two pyridine rings connected at the 2 and 3 positions, with a methyl group attached at the 6’ position and a carbonitrile group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 6-Methyl-[2,3’-bipyridine]-5’-carbonitrile exerts its effects involves its ability to coordinate with metal centers. This coordination enhances the compound’s electronic properties, making it an effective ligand in catalytic reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes that facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3’-bipyridine: Similar structure but lacks the carbonitrile group.
6,6’-Dimethyl-2,2’-bipyridine: Contains two methyl groups at the 6 positions of each pyridine ring.
5,5’-Dimethyl-2,2’-bipyridine: Methyl groups at the 5 positions of each pyridine ring.
Uniqueness
6-Methyl-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in catalysis, materials science, and medicinal chemistry.
Properties
CAS No. |
1346686-83-6 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-(6-methylpyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3 |
InChI Key |
PAECHUOSAXBVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





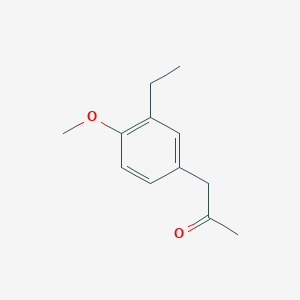
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
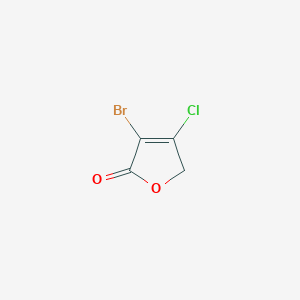

![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)
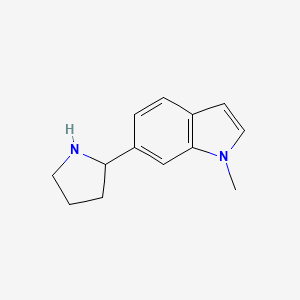
![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
